3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol
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Overview
Description
3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol is a complex organic compound that features a pyrazole ring, a phenol group, and an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β -acetylenic aldehydes, β -ketonitriles, and ynones . The phenol group can be introduced through electrophilic aromatic substitution reactions, where phenolic compounds react with electrophiles under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Reduction: The pyrazole ring can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while reduction of the pyrazole ring can lead to dihydropyrazoles .
Scientific Research Applications
3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can act as a ligand, binding to specific sites on proteins and modulating their activity . This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Aminopyrazol-1-yl)methylphenol: Similar structure but with an amino group instead of an isopropyl group.
3-(1-Methyl-1H-pyrazol-5-yl)methylphenol: Lacks the isopropyl substituent.
3-(1H-Pyrazol-5-yl)methylphenol: Lacks both the isopropyl and methyl groups.
Uniqueness
3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol is unique due to the presence of both the isopropyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H22ClN3O |
---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
3-[[(2-methyl-5-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-11(2)15-8-13(18(3)17-15)10-16-9-12-5-4-6-14(19)7-12;/h4-8,11,16,19H,9-10H2,1-3H3;1H |
InChI Key |
GFYIXHQBTPNAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CNCC2=CC(=CC=C2)O)C.Cl |
Origin of Product |
United States |
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